3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide
Overview
Description
3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide (PBT) is a new class of organic molecules with promising potential for use in a variety of scientific and medical applications. PBT is a heterocyclic compound that has the unique ability to bind to a variety of proteins, making it a highly versatile compound for use in research and drug development. PBT is also a highly stable molecule, which makes it an ideal candidate for use in lab experiments and clinical trials.
Scientific Research Applications
Synthesis and Antibacterial Properties
One of the key areas of research involves the synthesis of derivatives of this compound and the evaluation of their antibacterial properties. A series of [(phenyl, 1,3-benzodioxol-5-yl)methylene]hydrazides of 3-pyrrol-1-ylthieno[3,2-b]pyridin-2-carboxylic acid were synthesized, and these derivatives exhibited antibacterial activities (Kostenko, Kaigorodova, Terekhov, Firgang, & Konyushkin, 2015). This indicates the potential of such compounds in developing new antimicrobial agents.
Versatile Building Blocks for Heterocyclic Compounds
Another study highlighted the use of (1H-1,2,3-triazol-4-yl)carbohydrazides, obtained from a similar synthesis pathway, as versatile building blocks for constructing fluorinated heterocycles analogous to rufinamide and other derivatives. These compounds have been considered as potential candidates for further biological activity assays, showcasing the compound's utility in drug development (Bonacorso, Líbero, Luz, Moraes, Cavinatto, Stefanello, Rodrigues, Zanatta, & Martins, 2017).
Antimicrobial Activity of Derivatives
Further exploration into the antimicrobial activities of derivatives synthesized from 3-chloro-1-benzothiophene-2-carbohydrazide revealed promising results. These studies contribute to the understanding of how structural modifications impact biological activity and offer pathways for the development of new antimicrobial agents (Naganagowda & Petsom, 2011).
properties
IUPAC Name |
3-pyrrol-1-yl-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3OS/c15-14(16,17)8-3-4-10-9(7-8)11(20-5-1-2-6-20)12(22-10)13(21)19-18/h1-7H,18H2,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGZUTBHGDOZJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC3=C2C=C(C=C3)C(F)(F)F)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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